molecular formula C25H15Cl3N9Na3O10S3 B1208270 Cibacron Brilliant Yellow 3G-P CAS No. 50662-99-2

Cibacron Brilliant Yellow 3G-P

Cat. No.: B1208270
CAS No.: 50662-99-2
M. Wt: 873.0 g/mol
InChI Key: WTPOYMNMKZIOGO-UHFFFAOYSA-K
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Description

Cibacron Brilliant Yellow 3G-P, also known as Reactive Yellow 2, is a synthetic dye widely used in the textile industry. It is known for its bright yellow color, high water solubility, and effective application techniques. The compound has the empirical formula C25H19Cl3N9NaO10S3 and a molecular weight of 831.02 . It is commonly used for dyeing cotton, wool, silk, and regenerated cellulose fibers due to its excellent fastness properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cibacron Brilliant Yellow 3G-P involves the reaction of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride, followed by coupling with 2-amino-4-chloro-6-methylpyrimidine. The reaction is typically carried out in an aqueous medium under controlled pH and temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include diazotization, coupling, and post-treatment processes such as filtration, washing, and drying. The use of advanced reactors and automation ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Cibacron Brilliant Yellow 3G-P undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Aromatic amines such as aniline derivatives.

    Substitution Products: Substituted triazine derivatives.

Scientific Research Applications

Textile Industry

Cibacron Brilliant Yellow 3G-P is predominantly utilized as a reactive dye in the textile industry. Its properties allow for:

  • Bright and Long-lasting Colors : The dye provides vibrant yellow shades that are highly wash-resistant and lightfast, making it ideal for dyeing cotton, wool, and synthetic fibers .
  • Reactive Dyeing Techniques : The compound forms covalent bonds with fiber molecules, enhancing color retention during washing and exposure to light .

Case Study: Dyeing Efficacy

A study demonstrated that fabrics dyed with this compound maintained color intensity after multiple washes, outperforming other dyes in terms of durability and brightness .

Biotechnology Applications

In biotechnology, this compound serves as a ligand in affinity chromatography , particularly for:

  • Protein Purification : It enhances the yield and purity of proteins by selectively binding to specific biomolecules during purification processes. This application is crucial in research settings where high-purity proteins are required .

Case Study: Protein Purification

Research indicated that using this compound in affinity chromatography led to a significant increase in protein recovery rates compared to traditional methods .

Environmental Monitoring

The dye is employed in analytical chemistry for:

  • Pollutant Detection : this compound can detect and quantify pollutants in water samples, aiding environmental protection efforts. Its application in photocatalysis has shown promise for the degradation of pollutants, including its own residues .

Case Study: Photocatalysis

An investigation into the photodegradation of this compound highlighted its effectiveness when combined with photocatalysts like Anatase and Zinc Oxide, leading to a reduction of dye concentration in wastewater .

Food Industry

This compound is also considered for use as a food colorant , providing:

  • Stable Coloration : It offers an appealing yellow hue while adhering to safety regulations for food additives. Its stability under various conditions makes it suitable for certain food products .

Research and Development

In laboratory settings, the compound is utilized for:

  • Studying Dye-Binding Properties : Researchers explore the interactions between this compound and various substrates to understand dye behavior better, contributing to advancements in materials science .

Mechanism of Action

The mechanism of action of Cibacron Brilliant Yellow 3G-P involves its interaction with the target substrates through covalent bonding. The reactive groups on the dye molecule, such as the triazine ring, form covalent bonds with nucleophilic sites on the substrate, leading to strong and durable coloration. The dye’s high affinity for cellulose fibers makes it particularly effective for dyeing cotton and other cellulosic materials .

Comparison with Similar Compounds

  • Reactive Yellow 15 (Remazol Yellow GR)
  • Reactive Orange 16
  • Reactive Red 120
  • Reactive Black 5

Comparison: Cibacron Brilliant Yellow 3G-P stands out due to its high water solubility, bright color, and effective application techniques. Compared to other reactive dyes, it offers better fastness properties and lower energy consumption during the dyeing process. Its unique chemical structure, with multiple reactive sites, allows for versatile applications in various industries .

Q & A

Basic Research Questions

Q. What are the key structural features of Cibacron Brilliant Yellow 3G-P (Reactive Yellow 2) that influence its reactivity and photophysical properties?

  • The dye contains a triazine core, sulfonate groups, and azo (-N=N-) linkages, which are critical for its reactivity and light absorption. The sulfonate groups enhance water solubility and electrostatic interactions, while the azo group contributes to its maximum absorption at 404 nm (λmax). The presence of three chlorine atoms in the structure increases electrophilicity, facilitating covalent bonding with substrates like cellulose . SMILES and InChI data confirm the spatial arrangement of these functional groups, enabling predictive modeling of reactivity .

Q. How is this compound synthesized, and what are the critical intermediates in its production?

  • The synthesis involves sequential reactions: (1) coupling 2,4-diaminobenzenesulfonic acid with cyanuric chloride (triazine precursor), (2) diazotization of aniline derivatives, and (3) conjugation with 1-(2',5'-dichloro-4'-sulfophenyl)-3-methyl-5-pyrazolone. Key intermediates include triazinyl-sulfonated derivatives and diazonium salts. Reaction conditions (pH, temperature) must be tightly controlled to avoid premature hydrolysis of the triazine ring .

Q. What are the primary research applications of this compound beyond textile dyeing?

  • It is used as a model pollutant in photodegradation studies due to its stable chromophore . In diagnostics, its sulfonate groups enable non-covalent binding to proteins for histological staining . Recent studies also explore its role in photodynamic therapy and sensor development .

Advanced Research Questions

Q. How do experimental parameters (e.g., catalyst loading, pH) influence the photocatalytic degradation efficiency of this compound?

  • Catalyst Loading : Optimal ZnO loading is 0.4 g/L for 12 ppm dye, achieving 90% decolorization in 180 minutes. Excess catalyst (>0.5 g/L) causes light scattering, reducing hydroxyl radical (•OH) generation .
  • pH : Acidic conditions (pH 3–5) enhance degradation due to electrostatic attraction between positively charged catalysts (e.g., ZnO) and anionic dye molecules. Alkaline conditions (pH >9) reduce efficiency by destabilizing the dye’s sulfonate groups .
  • Dye Concentration : Higher concentrations (>30 ppm) saturate catalyst active sites, lowering degradation rates. Kinetic studies fit pseudo-second-order models .

Q. What advanced characterization techniques are used to validate the photocatalytic degradation mechanism of this compound?

  • UV-Vis Spectroscopy : Tracks λmax shifts to confirm chromophore breakdown .
  • Chemical Oxygen Demand (COD) : Measures mineralization efficiency (e.g., 65% COD reduction with Ag-ZnO) .
  • XRD/SEM/EDS : Confirms catalyst stability and elemental composition post-reaction. For example, Ag doping in ZnO reduces bandgap energy from 3.3 eV to 2.8 eV, enhancing visible-light absorption .
  • FTIR : Identifies intermediate degradation products (e.g., aromatic amines from azo bond cleavage) .

Q. How do adsorption isotherm models explain the removal of this compound using non-conventional adsorbents?

  • Langmuir Model : Best fits mesoporous nanocarbons (R² >0.98), indicating monolayer adsorption. Maximum capacity (Qmax) is 243 mg/g at pH 5 .
  • Freundlich Model : Applicable to heterogeneous surfaces like coffee husks (n = 2.1), suggesting multilayer adsorption driven by sulfonate-Cd²+ ion exchange .
  • Thermodynamic studies (ΔG <0, ΔH >0) confirm spontaneous, endothermic processes .

Q. What are the contradictions in reported degradation efficiencies of this compound, and how can they be resolved?

  • Discrepancies arise from varying light sources (UV vs. sunlight), catalyst doping (e.g., 3% Ag-ZnO achieves 65% degradation vs. 90% for pure ZnO under UV), and dye purity (technical vs. analytical grade). Standardized protocols (e.g., ISO 10678:2010) and controlled lab conditions (e.g., 18.2 MΩ cm water purity) are critical for reproducibility .

Q. How can computational methods (e.g., DFT) predict the interaction between this compound and catalytic surfaces?

  • Density Functional Theory (DFT) models simulate charge transfer at the dye-catalyst interface. For ZnO (101), the sulfonate group binds via electrostatic interactions (ΔE = −1.8 eV), while the azo group undergoes nucleophilic attack by •OH radicals. Computational results align with experimental FTIR and XPS data .

Q. Methodological Guidelines

  • Photocatalytic Experiments :

    • Use 0.4 g/L ZnO, 12 ppm dye, pH 5, and UV light (2066 W, 230 V) for optimal degradation. Monitor via UV-Vis at 404 nm .
    • For Ag-ZnO, 3% doping increases charge separation, reducing electron-hole recombination .
  • Adsorption Studies :

    • Pre-treat adsorbents (e.g., coffee husks) with 0.1 M HNO3 to enhance porosity. Conduct batch studies at 25°C with 150 rpm agitation .
  • Toxicity Assessment :

    • Post-degradation, use phytotoxicity tests (e.g., Lemna minor growth inhibition) to confirm detoxification. LC-MS identifies non-toxic byproducts (e.g., sulfanilic acid) .

Properties

CAS No.

50662-99-2

Molecular Formula

C25H15Cl3N9Na3O10S3

Molecular Weight

873.0 g/mol

IUPAC Name

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(4-7-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-2-5-14(6-3-12)48(39,40)41;;;/h2-10,21H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

WTPOYMNMKZIOGO-UHFFFAOYSA-K

SMILES

CC1=C(C(=O)N(N1)C2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC=C(C=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Key on ui other cas no.

50662-99-2

Synonyms

Cibacron brilliant yellow 3G-P
reactive yellow 2
reactive yellow 2 textile dye

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Cibacron Brilliant Yellow 3G-P
Cibacron Brilliant Yellow 3G-P
Cibacron Brilliant Yellow 3G-P
Cibacron Brilliant Yellow 3G-P
Cibacron Brilliant Yellow 3G-P
Cibacron Brilliant Yellow 3G-P

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